molecular formula C21H22O6 B027312 6',7'-Dihydroxybergamottin CAS No. 145414-76-2

6',7'-Dihydroxybergamottin

Numéro de catalogue: B027312
Numéro CAS: 145414-76-2
Poids moléculaire: 370.4 g/mol
Clé InChI: AUZPHAXYXPXQGF-NTUHNPAUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6’,7’-Dihydroxybergamottin typically involves the extraction from natural sources like grapefruit juice. The compound can be isolated using chromatographic techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of 6’,7’-Dihydroxybergamottin is primarily achieved through the extraction from citrus fruits. The process involves juicing the fruits, followed by solvent extraction and purification using chromatographic methods .

Analyse Des Réactions Chimiques

Types of Reactions: 6’,7’-Dihydroxybergamottin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

Cytochrome P450 Inhibition

6',7'-Dihydroxybergamottin is primarily known for its ability to inhibit CYP3A4, leading to increased bioavailability of various drugs metabolized by this enzyme. This inhibition can enhance the efficacy of certain medications while also raising concerns regarding potential toxicity due to elevated drug levels.

  • Mechanism of Action : DHB inhibits CYP3A4 through both reversible and mechanism-based inhibition. Studies have shown that DHB's IC50 value for CYP3A4 is significantly lower than that of other known inhibitors, indicating its potent inhibitory effect .

Clinical Implications

The interaction between DHB and drugs metabolized by CYP3A4 has been extensively studied, particularly concerning immunosuppressants like cyclosporine. Grapefruit juice, rich in DHB, has been shown to increase the oral bioavailability of cyclosporine significantly, which is critical for patients requiring precise dosing of this medication .

  • Case Study : A study involving healthy volunteers demonstrated that the administration of felodipine with grapefruit juice resulted in a 1.9-fold increase in the drug's plasma concentration compared to plain orange juice. This effect was attributed largely to the presence of DHB .

Potential Therapeutic Uses

Given its ability to modulate drug metabolism, this compound may have therapeutic potential in:

  • Enhancing Drug Efficacy : By co-administering DHB with certain medications, clinicians could potentially increase their therapeutic effects without increasing dosages.
  • Reducing Procarcinogen Activation : Inhibition of CYP enzymes may also reduce the activation of procarcinogens, thus potentially lowering cancer risk associated with certain drugs .

Quantification and Analysis

The determination of this compound levels in grapefruit juice and other citrus products is essential for understanding its pharmacological impact. High-performance liquid chromatography (HPLC) has been utilized effectively to quantify furanocoumarins in fruit juices.

MethodologyDescription
HPLC-UVUtilizes UV detection to measure concentrations of furanocoumarins like DHB in grapefruit juice samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Provides high specificity and sensitivity for identifying and quantifying DHB in complex matrices .

Propriétés

Numéro CAS

145414-76-2

Formule moléculaire

C21H22O6

Poids moléculaire

370.4 g/mol

Nom IUPAC

5-[(2E)-3,7-dimethylocta-2,6-dienoxy]-2,3-dihydroxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H22O6/c1-12(2)5-4-6-13(3)7-8-25-16-11-19(22)26-17-10-18-15(9-14(16)17)20(23)21(24)27-18/h5,7,9-11,23-24H,4,6,8H2,1-3H3/b13-7+

Clé InChI

AUZPHAXYXPXQGF-NTUHNPAUSA-N

SMILES

CC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)CCC(C(C)(C)O)O

SMILES isomérique

CC(=CCC/C(=C/COC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)/C)C

SMILES canonique

CC(=CCCC(=CCOC1=CC(=O)OC2=CC3=C(C=C21)C(=C(O3)O)O)C)C

Apparence

A crystalline solid

Synonymes

6,7-DHB;  4-[[(2E)-6,7-Dihydroxy-3,7-dimethyl-2-octen-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6',7'-Dihydroxybergamottin
Reactant of Route 2
6',7'-Dihydroxybergamottin
Reactant of Route 3
6',7'-Dihydroxybergamottin
Reactant of Route 4
6',7'-Dihydroxybergamottin
Reactant of Route 5
6',7'-Dihydroxybergamottin
Reactant of Route 6
6',7'-Dihydroxybergamottin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.